4-Methylglutamic acid
Overview
Description
Preparation Methods
SYM-2081 can be synthesized through a diastereomeric mixture via enzymatic synthesis, although the yield of this reaction is small . For industrial production, SYM-2081 can be produced at a multi-gram scale by starting with (S)-1-tert-butoxycarbonyl-5-tert-butyldiphenylsilyloxymethylpyrrolidine-2-one and treating it with one equivalent of lithium bis(trimethylsilyl)amide in tetrahydrofuran at -78°C . The resulting product is mixed with excess iodomethane, yielding 4-methylated products and some unreacted starting material . The trans product is purified through column chromatography and crystallized by hexanes . Tetrabutylammonium fluoride is used to selectively remove the tert-butyldiphenylsilyl protecting group . The Sharpless procedure is used to oxidize the alcohol, and the intermediate is hydrolyzed with lithium hydroxide in aqueous tetrahydrofuran . Finally, the compound is treated with trifluoroacetic acid in dichloromethane to produce (2S,4R)-4-methylglutamic acid .
Chemical Reactions Analysis
SYM-2081 undergoes various chemical reactions, including oxidation and substitution . Common reagents used in these reactions include lithium bis(trimethylsilyl)amide, iodomethane, tetrabutylammonium fluoride, and trifluoroacetic acid . The major products formed from these reactions include 4-methylated products and (2S,4R)-4-methylglutamic acid .
Scientific Research Applications
SYM-2081 is widely used in scientific research due to its high selectivity and potency as a kainate receptor agonist . In chemistry, it is used to study the role of kainate receptors in the central nervous system . In biology and medicine, SYM-2081 is used to investigate the effects of kainate receptor activation on neuronal function and to explore potential therapeutic applications for neurological disorders . Additionally, SYM-2081 is used in industry for the development of new drugs targeting kainate receptors .
Mechanism of Action
SYM-2081 exerts its effects by selectively binding to kainate receptors, which are a subtype of ionotropic glutamate receptors . Upon binding, SYM-2081 activates the kainate receptors, leading to the opening of ion channels and the influx of cations such as sodium and calcium . This results in the depolarization of the neuronal membrane and the initiation of excitatory postsynaptic potentials . The molecular targets of SYM-2081 include the GluR5 and GluR6 subunits of kainate receptors .
Comparison with Similar Compounds
SYM-2081 is unique in its high selectivity and potency for kainate receptors compared to other similar compounds . Other methylglutamate analogs, such as those with the methyl group at the 2 or 3 position of glutamate, are inactive, indicating that the positioning of the methyl group at the 4 position is essential for agonist activity . Of the four stereoisomers of 4-methylglutamate, SYM-2081 (2S,4R) is the most potent agonist . The (2R,4R) isomer is estimated to be 20-fold less potent, and the (2S,4S) isomer is approximately 1000-fold less potent than SYM-2081 .
Properties
IUPAC Name |
(2S,4R)-2-amino-4-methylpentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKRAOXTGDJWNI-DMTCNVIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300044 | |
Record name | rel-(4S)-4-Methyl-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77842-39-8, 14561-55-8, 31137-74-3 | |
Record name | rel-(4S)-4-Methyl-D-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77842-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-L-glutamic acid, (4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031137743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-DL-glutamic acid, erythro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077842398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rel-(4S)-4-Methyl-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-L-Glutamic acid, (4R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ76GL74VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-methyl-DL-Glutamic acid, erythro- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B8Q87JVZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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